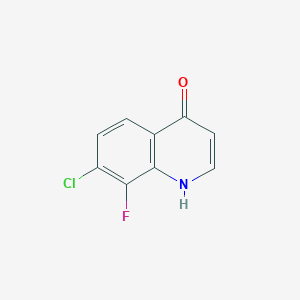

7-Chloro-8-fluoroquinolin-4(1H)-one

Description

Significance of the Quinoline (B57606) Framework in Chemical Research

The quinoline nucleus is a fundamental building block for a multitude of synthetic compounds with a wide array of applications. Its derivatives are known to exhibit diverse biological activities, and as such, are integral to the development of therapeutic agents. semanticscholar.orgptfarm.plresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological or physical characteristics. durham.ac.uk For instance, the introduction of different substituents can lead to compounds with antimalarial, antibacterial, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.gov The historical significance of quinine, an antimalarial drug, underscores the importance of the quinoline scaffold. durham.ac.ukossila.com In materials science, the conjugated nature of the quinoline system is exploited in the design of dyes and fluorescent materials. ossila.com

Overview of Quinolone-4(1H)-one Derivatives

Within the extensive family of quinoline derivatives, the quinolon-4(1H)-ones, also referred to as 4-quinolones or their tautomeric form, 4-hydroxyquinolines, represent a particularly significant subclass. researchgate.net This core structure is the foundation for the widely successful class of fluoroquinolone antibiotics. ptfarm.plnih.govresearchgate.net These synthetic antibacterial agents have seen extensive use in treating a variety of bacterial infections. ptfarm.pl

The general structure of a quinolon-4(1H)-one consists of the bicyclic quinoline ring with a ketone group at position 4. This structure is amenable to various synthetic modifications. nih.gov A common and historically significant method for synthesizing the 4-hydroxyquinoline (B1666331) core is the Gould-Jacobs reaction. wikipedia.orgnih.gov This reaction typically involves the condensation of an aniline (B41778) with a malonic acid derivative, followed by a thermal cyclization to form the quinolone ring system. wikipedia.orgnih.govwikipedia.org The versatility of this and other synthetic routes allows for the introduction of a wide range of substituents onto the quinolone framework, leading to a vast library of derivatives with tailored properties. nih.govquimicaorganica.org

Structural Context of 7-Chloro-8-fluoroquinolin-4(1H)-one within the Quinoline Class

This compound is a specific derivative of the quinolon-4(1H)-one core. Its structure is characterized by the presence of a chlorine atom at the 7-position and a fluorine atom at the 8-position of the quinoline ring. Due to keto-enol tautomerism, this compound can exist in equilibrium with its 7-chloro-8-fluoro-4-hydroxyquinoline form. wikipedia.orgnih.gov

The substitution pattern of this molecule is noteworthy. The 7-chloro substitution is a common feature in many biologically active quinoline compounds. durham.ac.uknih.gov The presence of a substituent at the 8-position, in this case, a fluorine atom, can introduce significant steric and electronic effects. Research on other 8-substituted quinolones has shown that the group at this position can cause a distortion in the planarity of the molecule, which can be a key factor in its biological activity. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, its chemical identity is confirmed through the existence of closely related derivatives, such as Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate. lookchem.com The properties of this related compound provide some insight into the chemical nature of the parent quinolone.

Table 1: Chemical Properties of a this compound Derivative

| Property | Value |

|---|---|

| Chemical Name | Methyl 7-chloro-8-fluoro-4-hydroxyquinoline-2-carboxylate |

| CAS Number | 1150164-88-7 |

| Molecular Formula | C₁₁H₇ClFNO₃ |

| Molecular Weight | 255.63 g/mol |

| PSA | 59.16 |

| LogP | 2.10720 |

Data sourced from a chemical supplier for a related derivative. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMIGFQIZMCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 8 Fluoroquinolin 4 1h One and Its Analogs

Classical Approaches to Quinolin-4(1H)-one Synthesis

Several classical name reactions provide robust pathways to the fundamental quinolin-4(1H)-one skeleton. These methods typically start from aniline (B41778) or anthranilic acid derivatives and employ cyclization reactions to form the fused heterocyclic ring. mdpi.com

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.org The process begins with the condensation of an aniline with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This is followed by a thermal cyclization to form the quinoline (B57606) ring. Subsequent hydrolysis and decarboxylation yield the target quinolin-4(1H)-one. mdpi.comwikipedia.org

The reaction sequence involves two key stages:

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate, substituting the ethoxy group to form an anilinomethylenemalonate intermediate. wikipedia.org

Cyclization: The intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to form the ethyl 4-hydroxyquinoline-3-carboxylate. mdpi.com

Hydrolysis and Decarboxylation: The ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the 4-quinolone. wikipedia.org

A critical aspect of this reaction is its regioselectivity when using asymmetrically substituted anilines, which is influenced by both steric and electronic factors. mdpi.com For the synthesis of 7-Chloro-8-fluoroquinolin-4(1H)-one, the corresponding 2-fluoro-3-chloroaniline would be the required starting material.

Table 1: Key Steps and Conditions in the Gould-Jacobs Reaction

| Step | Description | Typical Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate |

| 2 | Thermal Cyclization | High temperature (e.g., 250 °C), High-boiling solvent (e.g., Diphenyl ether) | Ethyl 4-hydroxyquinoline-3-carboxylate |

| 3 | Saponification | Aqueous NaOH | 4-Hydroxyquinoline-3-carboxylic acid |

| 4 | Decarboxylation | Heat | 4-Hydroxyquinoline (B1666331) / Quinolin-4(1H)-one |

Data compiled from multiple sources. mdpi.comwikipedia.org

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of an aniline with a β-ketoester to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds via a Schiff base intermediate, which is then cyclized at high temperatures. wikipedia.orgjptcp.com

The mechanism starts with the attack of the aniline on the keto group of the β-ketoester. wikipedia.org The critical step is the thermal annulation (ring closure) of the intermediate, which typically requires temperatures around 250 °C. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclized product. mdpi.comwikipedia.org The final product is a 4-hydroxyquinoline, which is a tautomer of the quinolin-4(1H)-one form. wikipedia.org

The Biere-Seelen synthesis offers an alternative route starting from methyl anthranilate. mdpi.com The process, developed in 1979, begins with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate. The resulting enaminoester is then cyclized in the presence of a strong base to form the quinolin-4-one diester. Subsequent selective hydrolysis can yield different carboxylic acid derivatives. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a base, to yield a cyclic β-keto ester. alfa-chemistry.comwikipedia.org In the context of quinolone synthesis, this reaction can be applied to appropriately substituted N-aryl malonic ester amides. For instance, N,N'-di-2-alkoxycarbonylanilides of alkylmalonic acids can undergo a Dieckmann condensation to form 3-alkyl-substituted 4-hydroxy-2-quinolones. researchgate.net The reaction is typically effective for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.org

The mechanism is similar to the Claisen condensation, involving the deprotonation at an α-carbon to form an enolate, which then attacks the other ester group intramolecularly to form a new ring. organic-chemistry.orgmasterorganicchemistry.com

The Skraup synthesis is a fundamental reaction for producing the parent quinoline ring system, rather than quinolones directly. wikipedia.org It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.comuop.edu.pk

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.comuop.edu.pkiipseries.org

Conjugate addition of the aniline to acrolein. numberanalytics.comuop.edu.pk

Acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. numberanalytics.comuop.edu.pk

Oxidation of the dihydroquinoline to quinoline. numberanalytics.comuop.edu.pk

While this method yields a quinoline, the resulting aromatic core can be subsequently oxidized to a quinolin-4(1H)-one in separate synthetic steps. Therefore, the Skraup synthesis is highly relevant for the initial construction of the fundamental bicyclic framework.

Targeted Synthesis of Halogenated Quinolone Systems

The synthesis of specifically substituted quinolones, such as this compound, relies on the use of appropriately substituted starting materials in the classical reactions described above or through modern synthetic modifications.

The Gould-Jacobs reaction is particularly well-suited for this purpose. By starting with a substituted aniline, the substitution pattern of the final quinolone product can be precisely controlled. For the synthesis of 7-chloro-8-substituted quinolin-3-carboxylic acids, the Gould-Jacobs cyclization has been successfully employed. researchgate.net This approach involves reacting a 3-substituted-4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation.

A study by Pătru et al. details the synthesis of various 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids using this methodology. researchgate.net This work underscores the feasibility of preparing the 7-chloro-8-fluoro scaffold from a 2-fluoro-3-chloroaniline precursor.

Table 2: Examples of Synthesized 7-Chloro-8-Substituted Quinolone Precursors via Gould-Jacobs Reaction

| Starting Aniline | R-group at position 8 | Final Product (Ester) |

|---|---|---|

| 2,3-Dichloroaniline | Cl | Ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 3-Chloro-2-methylaniline | CH₃ | Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Data adapted from Pătru et al. (2016). researchgate.net

Modern methods often employ transition-metal catalysis to facilitate the formation of the quinolone ring or to introduce substituents at specific positions. rsc.org However, the classical cyclization reactions remain a robust and common strategy for accessing these important halogenated heterocyclic systems.

Direct Halogenation Strategies

Direct halogenation of the quinoline nucleus is a fundamental approach to introduce halogen atoms at specific positions. For the synthesis of compounds like this compound, regioselective halogenation is crucial. Researchers have developed metal-free protocols for the C5-H halogenation of 8-substituted quinoline derivatives. researchgate.netrsc.org These reactions can proceed under mild conditions, often at room temperature and open to the air, using inexpensive and atom-economical halogenating agents like trihaloisocyanuric acid. researchgate.netrsc.org Such methods exhibit high generality with respect to the quinoline substituents and often result in complete regioselectivity, providing the C5-halogenated product in good to excellent yields. researchgate.netrsc.org

For instance, an operationally simple and metal-free protocol has been established for the C5-H halogenation of various 8-substituted quinoline derivatives. rsc.org This method has been successfully applied to a range of substrates including phosphoramidates, tertiary amides, and urea (B33335) derivatives of quinolin-8-amine, as well as alkoxy quinolines, all of which were halogenated at the C5-position. rsc.org Furthermore, iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has been reported as an efficient and environmentally friendly method. mdpi.com This approach can utilize both N-halosuccinimides (NXS) and molecular halogens (X2) as the halogen source. mdpi.com

Electrochemical methods also offer a green and efficient alternative for the halogenation of quinoline-4(1H)-ones. A notable example is the C3–H halogenation under electrochemical conditions, where potassium halides serve as both the halogenating agent and the electrolyte in an undivided cell. acs.org This protocol provides a broad substrate scope and is scalable, demonstrating its practical utility. acs.org

Nucleophilic Aromatic Substitution in Halogenated Quinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of functionalized quinolines, particularly for introducing substituents onto a pre-halogenated quinoline ring. wikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org In the context of quinoline synthesis, halogen atoms at the 2- and 4-positions are particularly labile and readily undergo substitution with a variety of nucleophiles. quimicaorganica.org

The mechanism of SNAr in quinolines involves the addition of a nucleophile to the aromatic ring, forming a stable intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (the halide). wikipedia.orgquimicaorganica.org The stability of the intermediate, where the negative charge is delocalized, often onto the nitrogen atom, is a key factor in the reaction's feasibility. quimicaorganica.org This strategy is widely employed in the synthesis of various quinoline derivatives. For instance, the reaction of 2,4-dichloroquinazolines with amines regioselectively yields 4-aminoquinazolines, a privileged scaffold in medicinal chemistry. mdpi.com

While direct SNAr on a 7-chloro-8-fluoroquinoline (B1418871) precursor is a plausible route, the reactivity of different halogen positions can vary. The presence of the electron-withdrawing fluoro group can influence the reactivity of the chloro group at the adjacent position. Theoretical and experimental studies are often employed to predict and confirm the regioselectivity of such reactions. mdpi.com

Multi-component Reactions and Domino Protocols

Multi-component reactions (MCRs) and domino protocols represent highly efficient and atom-economical strategies for the synthesis of complex molecules like quinolones from simple starting materials in a single pot. rsc.orgresearchgate.net These reactions offer significant advantages over traditional multi-step syntheses by reducing reaction time, energy consumption, and waste generation. nih.govresearchgate.net

Several named reactions, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds through MCRs. rsc.org A common approach involves the reaction of anilines, aldehydes, and a third component, such as an activated alkyne or a β-ketoester, to construct the quinoline core. For example, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3, which proceeds under mild conditions to give good yields. researchgate.net

Domino reactions, where a series of intramolecular reactions are triggered by a single event, are also employed. For instance, a transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been developed to synthesize 3-substituted or 3,4-disubstituted quinolines. researchgate.net These methods showcase high efficiency and allow for the introduction of various functional groups into the final quinoline product. rsc.org

Advanced Synthetic Techniques

In recent years, the development of advanced synthetic techniques has revolutionized the synthesis of quinolones, offering faster, more efficient, and environmentally friendly alternatives to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique offers several advantages over conventional heating, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields. nih.govconicet.gov.ar The uniform heating provided by microwave irradiation can also lead to cleaner reactions with fewer byproducts. conicet.gov.ar

The application of microwave irradiation has been successfully demonstrated in various steps of quinolone synthesis. For example, the cyclization of aminomethylenemalonate intermediates, obtained from the reaction of anilines and diethyl-ethoxymethylenmalonate, to form 3-carboethoxy-quinolones is significantly accelerated under microwave conditions. conicet.gov.ar Similarly, the subsequent hydrolysis of these esters to the corresponding carboxylic acids can be achieved rapidly and cleanly using microwave heating. conicet.gov.ar

Furthermore, microwave irradiation has been effectively utilized in one-pot, three-component reactions to synthesize complex quinoline hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org This combination of MCR and MAOS strategies provides a rapid and cost-effective route to a diverse range of quinoline-based compounds. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cyclization of aminomethylenemalonates | Many hours at reflux temperatures in high-boiling-point solvents | Few minutes, very good yields | conicet.gov.ar |

| Hydrolysis of ethyl quinolonecarboxylates | Long reaction times at reflux temperatures | 15 minutes at 90-100 ºC | conicet.gov.ar |

| Three-component synthesis of quinoline hybrids | Conventional heating at reflux | 8–20 minutes at 125–135 °C | acs.org |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Quinolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolones to minimize the environmental impact of chemical processes. ijpsjournal.comsciety.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijpsjournal.com

Key green strategies in quinolone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695). sciety.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, which reduces waste and simplifies purification. ijpsjournal.comsciety.org

Catalysis: Employing catalysts, particularly biocatalysts and environmentally benign catalysts like formic acid, to improve reaction efficiency and reduce waste. ijpsjournal.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave and ultrasound irradiation. ijpsjournal.comsciety.org

For instance, formic acid has been explored as a green and effective catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones, often providing higher selectivity compared to traditional catalysts. ijpsjournal.com The development of such green methodologies is crucial for the sustainable production of quinolone-based compounds. ijpsjournal.comnih.gov

Metal-Mediated and Catalytic Approaches

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering novel pathways for the construction of complex heterocyclic systems like quinolines. nih.govresearchgate.net These methods often proceed under milder conditions and with higher efficiency than traditional approaches. mdpi.com

Palladium-catalyzed reactions are particularly prominent in quinolone synthesis. For example, palladium-catalyzed oxidative annulation of acrylamides with strained arynes provides a one-step synthesis of a wide variety of quinolones in high yields. nih.gov Another approach involves the palladium-catalyzed reaction of 2-iodoanilines and alkynes, which can be performed under microwave heating to afford functionalized 4-quinolones rapidly and in high yield. nih.gov

Copper-catalyzed reactions have also been extensively reviewed for their utility in quinoline synthesis. researchgate.net Furthermore, metal-free oxidative intermolecular reactions have been developed, offering an alternative that avoids the use of transition metal catalysts. nih.gov These catalytic methods often allow for the activation of C-H bonds, enabling the direct functionalization of the quinoline core and expanding the accessible chemical space. nih.gov

One-Pot Synthetic Routes

The development of one-pot synthetic methodologies for quinolin-4(1H)-one derivatives has been a significant focus in organic synthesis, aiming to improve efficiency, reduce waste, and simplify reaction procedures. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, analogous one-pot strategies for structurally similar fluoroquinolones and naphthyridine derivatives strongly suggest viable pathways.

Another versatile one-pot approach involves the three-component reaction of an aniline, an ethyl propiolate, and a benzoyl isothiocyanate, catalyzed by copper, to form functionalized quinolones. This method demonstrates the feasibility of constructing the quinolone core and introducing substituents in a single, efficient step.

Furthermore, direct oxidative cyclocondensation reactions offer a modern and efficient route to quinolines. For instance, the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by a combination of a Brønsted acid (like TsOH) and an oxidant (like K₂S₂O₈), produces a variety of substituted quinolines in good yields. researchgate.net This transition-metal-free method proceeds through a cascade of reactions including transamination, oxidation, intramolecular cyclization, and dehydration/aromatization. researchgate.net Although not specifically applied to this compound, the broad substrate scope of this reaction suggests its potential applicability.

The table below summarizes a conceptual one-pot synthesis for a related fluoroquinolone derivative, illustrating the typical reagents and conditions that could be adapted for the synthesis of this compound.

Table 1: Conceptual One-Pot Synthesis of a Fluoroquinolone Analog

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl 3-(2,3,4-trifluoroanilino)acrylate | Dowtherm A | Cyclization via heating |

| 2 | Above cyclized product | N,N-Dimethylformamide, Potassium Carbonate, Ethyl Iodide | N-alkylation |

| 3 | Above N-alkylated product | Sodium Hydroxide (B78521), Water/Ethanol | Saponification to carboxylic acid |

| 4 | Above carboxylic acid | Acidification (e.g., HCl) | Final fluoroquinolone product |

This conceptual pathway, inspired by established quinolone syntheses, highlights the efficiency of one-pot reactions in generating complex molecules from simpler starting materials.

Synthetic Precursors and Reagents for this compound Analogs

The synthesis of this compound and its analogs relies on the availability of appropriately substituted precursors and a range of chemical reagents to facilitate the key reaction steps. The renowned Gould-Jacobs reaction is a cornerstone in the synthesis of the 4-quinolone core, and its application to the synthesis of analogs of the target compound provides insight into the necessary building blocks. mdpi.comresearchgate.netwikipedia.org

The primary precursors for the synthesis of 7-chloro-8-substituted quinolin-4-one analogs are substituted anilines. For the target compound's scaffold, a key starting material would be 2-chloro-3-fluoroaniline . This aniline derivative contains the requisite chloro and fluoro substituents at the desired positions for the final quinolone ring system.

The Gould-Jacobs reaction typically involves the condensation of an aniline derivative with a malonic acid derivative, most commonly diethyl ethoxymethylenemalonate (EMME) . researchgate.netwikipedia.org This reagent provides the three-carbon chain that will form part of the pyridinone ring of the quinolone structure. The initial condensation is followed by a thermal cyclization, often carried out in a high-boiling point solvent like Dowtherm A or mineral oil to achieve the necessary high temperatures (often exceeding 250 °C). mdpi.com

Following the cyclization, which yields a 4-hydroxyquinoline-3-carboxylic acid ester, subsequent steps are required to obtain the final quinolone structure. These steps involve:

Hydrolysis (Saponification): The ester group at the 3-position is typically hydrolyzed to a carboxylic acid using a base such as sodium hydroxide or potassium hydroxide. wikipedia.org

Decarboxylation: The resulting carboxylic acid can then be decarboxylated by heating to yield the corresponding 4-quinolone. wikipedia.org

N-Alkylation/Arylation: To introduce a substituent at the N1 position of the quinolinone ring, an alkylating or arylating agent is used. Common reagents for this purpose include alkyl halides (e.g., ethyl iodide, isopropyl bromide) or sulfates (e.g., diethyl sulfate) in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net

A variety of other reagents can be employed to create diverse analogs. For instance, different substituted anilines can be used to vary the substitution pattern on the benzene (B151609) ring of the quinolone. The choice of the N-substituent is dictated by the alkylating or arylating agent used.

The table below provides a summary of key precursors and reagents involved in the synthesis of this compound analogs, primarily based on the Gould-Jacobs pathway.

Table 2: Precursors and Reagents for the Synthesis of this compound Analogs

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| Starting Material | 2-Chloro-3-fluoroaniline | Provides the substituted benzene ring of the quinolone core. |

| Reagent | Diethyl ethoxymethylenemalonate (EMME) | Reacts with the aniline to form the initial adduct and provides the carbon backbone for the pyridinone ring. researchgate.net |

| Solvent | Dowtherm A / Mineral Oil | High-boiling point solvent for the thermal cyclization step. mdpi.com |

| Reagent | Sodium Hydroxide / Potassium Hydroxide | Base for the saponification of the ester to a carboxylic acid. wikipedia.org |

| Reagent | Diethyl sulfate (B86663) / Ethyl iodide | Alkylating agents for introducing an ethyl group at the N1 position. researchgate.net |

| Reagent | 2-Bromo-isopropane | Alkylating agent for introducing an isopropyl group at the N1 position. researchgate.net |

| Base | Potassium Carbonate | Base used in conjunction with alkylating agents in a solvent like DMF. researchgate.net |

The strategic selection and combination of these precursors and reagents allow for the systematic synthesis of a wide array of this compound analogs, enabling the exploration of their chemical and biological properties.

Derivatization and Structural Modification Strategies

The chemical versatility of the 7-chloro-8-fluoroquinolin-4(1H)-one core allows for a multitude of derivatization strategies. These modifications are primarily aimed at introducing new functional groups to modulate the molecule's properties.

Amine and Amido Substitutions

The chlorine atom at the C4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution, providing a convenient route for the introduction of amine and amido functionalities. This reaction is a cornerstone in the synthesis of many biologically active quinoline derivatives. nih.govnih.gov The general approach involves the reaction of a 4-chloroquinoline (B167314) with a primary or secondary amine, often in the presence of a base and at elevated temperatures. mdpi.com

For instance, the synthesis of 4-aminoquinoline (B48711) derivatives can be achieved by reacting 4,7-dichloroquinolines with various amines. nih.govscholaris.ca A study on the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a successful C4 amination process using morpholine (B109124) in the presence of potassium carbonate and refluxing DMF, resulting in a high yield of 92%. mdpi.com Another approach involves the reaction of 7-substituted-4-chloro-quinolines with an excess of a monoaminoalkane or diaminoalkane under neat conditions. nih.gov

The introduction of an amido group can also be achieved through a multi-step synthesis. One such method begins with the N-oxidation of 4,7-dichloroquinoline, followed by a C2-amide formation, and finally, a nucleophilic aromatic substitution at the C4 position with an amine. mdpi.com

Table 1: Examples of Amine and Amido Substitution Reactions on Chloroquinolines

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | Morpholine | K₂CO₃, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 | mdpi.com |

| 7-substituted-4-chloro-quinoline | Butyl amine | Reflux, neat | Butyl-(7-fluoro-quinolin-4-yl)-amine | - | nih.gov |

| 4,7-dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | 120–130 °C, 6–8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | nih.gov |

| 4,7-dichloro-8-aminoquinoline | 2-aminoethanol | 170 °C, 24 h | 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol | 23 | scholaris.ca |

This table is interactive. You can sort and filter the data.

Hydrazone and Schiff Base Formations

Hydrazones and Schiff bases are important classes of compounds with a wide range of applications, and they can be readily synthesized from quinoline derivatives. The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or ketone. For quinoline derivatives, this can be achieved by reacting an amino-substituted quinoline with a suitable carbonyl compound.

A notable example is the synthesis of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one. This Schiff base was prepared by the reaction of 3-amino-7-chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one with salicylaldehyde (B1680747) in ethanol (B145695) at room temperature. researchgate.net Similarly, Schiff bases of 3-formyl-2-(1H)quinolinone have been synthesized by reacting it with various primary amines. ekb.eg

Hydrazones can be formed by the reaction of a hydrazine (B178648) derivative with a carbonyl compound. 7-Chloroquinolinehydrazones, for example, have been synthesized and investigated for their biological activities. nih.govnih.gov The synthesis of a novel Schiff's base hydrazone, o-hydroxyacetophenone-7-chloro-4-quinoline hydrazine, was achieved through the condensation of 7-chloro-4-quinoline with o-hydroxyacetophenone. nih.gov Furthermore, hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety have been synthesized via cyclocondensation reactions of chalcones, which are precursors to pyrazolines, a class of compounds related to Schiff bases. nih.gov

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the quinoline ring can significantly influence the molecule's electronic and steric properties. Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and has been employed for the arylation of quinolines. For example, novel 8-nitro-7-(aryl/hetaryl)fluoroquinolones have been synthesized via a Suzuki-Miyaura cross-coupling reaction of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov

Functionalized quinolines with various substituents can also be prepared through magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents, which are then reacted with different electrophiles to introduce alkyl and aryl groups. durham.ac.uk This method has been used to synthesize a library of functionalized 7-chloroquinolines. durham.ac.uk Additionally, a series of 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized, demonstrating the introduction of alkylthio groups at the C4 position. mdpi.com

Metal Complexation of Quinoline Derivatives

The nitrogen atom in the quinoline ring and other donor atoms introduced through derivatization make these compounds excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit unique properties and have applications in various fields.

Synthesis of Transition Metal Complexes (e.g., Co(II), Zn(II))

Quinolone derivatives, including those based on the this compound scaffold, readily form complexes with a variety of transition metals. The coordination can occur through the quinoline nitrogen, the carbonyl oxygen at position 4, and any additional donor atoms on the substituents. mdpi.com

For instance, Co(II) and Zn(II) complexes of a julolidine–quinoline based Schiff base ligand have been synthesized and structurally characterized. rsc.org In these complexes, the ligand coordinates to the metal ions, forming mononuclear or dinuclear structures. rsc.org Similarly, Cu(II) and Zn(II) complexes with a TMS-substituted indolo[2,3-c]quinoline-derived Schiff base have been prepared, where the Schiff base acts as a neutral tridentate ligand. nih.govrsc.org

The synthesis of these complexes typically involves the reaction of the quinoline-based ligand with a metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent like methanol (B129727) or ethanol. nih.govnih.gov The resulting complexes can have various geometries, including distorted square-pyramidal and octahedral, depending on the metal ion and the ligand. nih.govresearchgate.net

Table 2: Examples of Transition Metal Complexes with Quinoline-Based Ligands

| Ligand | Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Julolidine–quinoline based Schiff base | Co(II) | [CoL₂(NO₃)]·CH₃OH·H₂O | Mononuclear | rsc.org |

| Julolidine–quinoline based Schiff base | Zn(II) | [Zn₂L₂(CH₃COO)₂]·CH₃OH | Dinuclear | rsc.org |

| TMS-substituted indolo[2,3-c]quinoline-derived Schiff base | Cu(II) | Cu(HLTMS)Cl₂ | Distorted square-pyramidal | nih.gov |

| TMS-substituted indolo[2,3-c]quinoline-derived Schiff base | Zn(II) | Zn(HLTMS)Cl₂·2H₂O | Distorted square-pyramidal | nih.gov |

| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Cu(II) | Cu(HL)₂(H₂O)₂ | - | nih.gov |

| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II) | Zn(HL)₂ | - | nih.gov |

This table is interactive. You can sort and filter the data.

Ligand Design for Coordination Chemistry

The design of quinoline-based ligands is crucial for controlling the properties of the resulting metal complexes. By strategically modifying the quinoline scaffold, ligands with specific coordination preferences and electronic properties can be synthesized. acs.orgnih.gov The introduction of different donor atoms, such as nitrogen in amines and imines, or oxygen in carbonyl and hydroxyl groups, allows for the creation of bidentate, tridentate, or even tetradentate ligands. mdpi.comacs.org

For example, two quinoline-appended Sb(III) ligands, tri(quinolin-8-yl)-λ³-stibane (SbQ₃) and di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph), were designed to offer potential tetradentate and tridentate coordination, respectively. acs.org The number of quinoline side arms directly influences the coordination mode and the resulting complex's structure. acs.org

The electronic properties of the ligand can also be tuned. The incorporation of electron-donating or electron-withdrawing groups on the quinoline ring can affect the electron density at the donor atoms, thereby influencing the strength of the metal-ligand bond. researchgate.net This fine-tuning of ligand properties is a key aspect of rational design in coordination chemistry, enabling the synthesis of metal complexes with desired characteristics for specific applications. nih.gov

Conjugation with Other Heterocyclic and Organic Moieties

Hybridization of the this compound core with other pharmacologically relevant structures is a prominent strategy to create molecules with potentially synergistic or novel activities. This involves covalently linking the quinolone to other heterocyclic systems or organic moieties like ferrocene (B1249389) and chalcone (B49325).

Fusing additional heterocyclic rings to the quinolone framework can significantly alter its three-dimensional structure, planarity, and electronic properties, leading to new interactions with biological targets. Benzimidazoles and quinazolinones are of particular interest due to their own broad spectrum of pharmacological activities.

While direct synthesis of a benzimidazole- or quinazolinone-fused derivative starting from this compound is not extensively documented in dedicated studies, established synthetic routes for analogous structures provide a clear blueprint for such modifications. General methods often involve multi-step sequences starting from a functionalized quinolone.

For instance, the synthesis of quinolone-fused benzimidazoles can be achieved through cascade reactions. One potential pathway involves the reaction of a suitably modified quinolone with an ortho-phenylenediamine derivative. The reaction of 1,6-disubstituted quinoline-2,4-(1H,3H)-diones with reagents like 2,3-dichloropyrazine (B116531) has been shown to produce complex fused systems, indicating the reactivity of the quinolone core towards forming new heterocyclic rings. nih.gov Similarly, methods for synthesizing isoquinoline-fused benzimidazoles often rely on metal-catalyzed cyclization reactions, which could be adapted for the quinolone core. mdpi.com The reaction of a difluorinated quinolone with benzimidazole (B57391), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), has been shown to successfully couple the two heterocycles, providing a basis for further intramolecular cyclization to achieve a fully fused system. nih.gov

The construction of quinazolinone-fused quinolones follows similar principles of multi-step synthesis and cyclization. Quinazolinone synthesis itself has a rich history with numerous methods available, such as the reaction of anthranilamides with various reagents. organic-chemistry.orgresearchgate.net Creating a fused quinolone-quinazolinone system would likely involve preparing a quinolone derivative bearing an ortho-amino-benzamide or a related functional group, which can then undergo intramolecular cyclization. Recent advances have focused on transition-metal-catalyzed methods and cascade reactions to build the quinazolinone ring system efficiently. rsc.org These strategies could be applied to an appropriately substituted this compound to generate novel, rigid, polycyclic scaffolds.

Molecular hybridization involves linking two or more distinct pharmacophores to create a single molecule. This approach has been successfully applied to quinolones to enhance their activity profiles.

Ferrocenyl Conjugates: Ferrocene, a metallocene with a sandwich structure, is known for its unique electrochemical properties, stability, and low toxicity. Incorporating a ferrocenyl moiety into a drug molecule can enhance its lipophilicity, facilitate membrane transport, and introduce novel mechanisms of action, such as the generation of reactive oxygen species (ROS). nih.gov The conjugation of ferrocene with quinoline-based antimalarials like chloroquine (B1663885) led to the development of ferroquine, which demonstrated high activity against resistant parasite strains. nih.gov

The synthesis of ferrocenyl-quinoline hybrids can be achieved through various coupling strategies. A common method involves creating a linker on either the quinoline or the ferrocene moiety, followed by a coupling reaction. For example, a ferrocene-triazacyclononane quinolone conjugate was reported with potent antiplasmodial activity. rsc.org This demonstrates that complex linkers can be used to connect the two moieties.

Chalcone Conjugates: Chalcones (1,3-diaryl-2-propen-1-one) are another class of bioactive compounds with a wide range of activities, including anti-inflammatory and anticancer effects. nih.gov They are synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govscribd.com This reaction is versatile and can be catalyzed by either an acid or a base.

To create a chalcone conjugate of this compound, the quinolone core would first need to be functionalized with either an acetophenone or a benzaldehyde group. For example, a 7-chloroquinoline (B30040) derivative can be functionalized to introduce an allyl alcohol, which is then oxidized to a chalcone. scribd.com This strategy allows for the direct attachment of the propenone linker to the quinoline core, which can then be reacted with a variety of substituted benzaldehydes to generate a library of quinoline-chalcone hybrids.

Halogen Dance Reactions and Regioselective Functionalization

The presence of multiple halogen atoms on the this compound ring system opens up possibilities for sophisticated chemical transformations, such as halogen dance reactions and other regioselective functionalizations, to create derivatives that would be difficult to synthesize through other means.

The halogen dance (HD) is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heterocyclic ring. clockss.orgrsc.org The reaction proceeds through a series of deprotonation and re-halogenation steps, typically moving the halogen to a more thermodynamically stable position, often adjacent to the site of metalation. scribd.comrsc.org This reaction is a powerful tool for creating isomerically pure halo-substituted compounds that are otherwise inaccessible. clockss.org

In the context of quinolines, HD reactions have been documented, particularly for iodo- and bromo-substituted derivatives. clockss.orgresearchgate.net For example, the treatment of 3-fluoro-4-iodoquinoline (B1310626) with lithium diisopropylamide (LDA) induces a 1,2-halogen shift, resulting in the formation of a 4-lithio-2-iodoquinoline intermediate. researchgate.net This intermediate can then be trapped with various electrophiles to yield 4-substituted-2-iodoquinolines. researchgate.net

Given the structure of this compound, a halogen dance reaction could potentially be induced, although the migration of chlorine is less common than that of bromine or iodine. The presence of the electron-withdrawing fluorine at C8 and the carbonyl group at C4 significantly influences the acidity of the ring protons, which is a key factor in initiating the deprotonation step of the HD reaction. A plausible, albeit speculative, pathway could involve deprotonation at an adjacent carbon, followed by migration of the C7-chloro atom. This would offer a novel route to functionalize the quinolone core at different positions.

Regioselective functionalization aims to introduce new substituents at specific positions on the quinolone ring. For poly-halogenated aromatic systems, nucleophilic aromatic substitution (SNAr) is a common strategy. The regioselectivity of such reactions is governed by the electronic environment of the ring. In tetrafluorinated systems, substitution often occurs at the most electron-deficient position. nih.gov For this compound, the relative reactivity of the C7-Cl versus the C8-F bond towards nucleophiles would determine the outcome of SNAr reactions, providing a pathway to selectively replace one of the halogens with other functional groups (e.g., amines, thiols, alkoxides).

Spectroscopic and Structural Analysis of this compound

While the synthesis and characterization of numerous substituted quinoline derivatives are widely reported, specific and detailed analytical data for this compound remains elusive. The provided outline, which focuses on the in-depth analysis of its spectroscopic properties, cannot be populated without access to this primary data.

Scientific investigation into related compounds, such as various 7-chloroquinoline and 8-fluoroquinoline (B1294397) derivatives, is documented. For instance, studies on compounds like 7-chloro-4-(piperazin-1-yl)quinoline (B128142) and 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids provide insights into the general spectral characteristics of the quinoline scaffold. However, the precise influence of the combined 7-chloro and 8-fluoro substitution on the 4(1H)-one tautomer is not described in the available literature.

Therefore, a comprehensive article detailing the spectroscopic and structural features of this compound as per the requested outline cannot be generated at this time due to the absence of the necessary experimental data.

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

General Mass Spectrometry

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For 7-Chloro-8-fluoroquinolin-4(1H)-one (Molecular Formula: C₉H₅ClFNO, Molecular Weight: 197.6 g/mol ), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is a common method for confirmation. bldpharm.com In positive ion mode, the technique would be expected to detect the protonated molecule, the [M+H]⁺ ion, at a mass-to-charge ratio (m/z) of approximately 198.0. The precise mass measurement provided by HRMS allows for the unambiguous determination of the elemental formula.

While specific fragmentation data for this compound is not extensively published, analysis of related quinolone structures helps to predict its behavior. researchgate.net The fragmentation pattern would likely involve characteristic losses of small molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as cleavages related to the halogen substituents. In studies of similar compounds, such as 7-chloroquinoline (B30040) derivatives, the molecular ion peak is typically prominent. researchgate.net

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Technique |

|---|

Electronic Spectroscopy

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The quinolinone core possesses a conjugated π-system, which is expected to result in characteristic absorption bands.

Although specific UV-Vis spectra for this compound are not detailed in available literature, data from structurally related compounds, such as 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show strong absorption bands in the UV region. For a typical quinolone structure, one would anticipate one or more absorption maxima (λmax) between 250 and 350 nm, corresponding to π→π* transitions within the aromatic and heterocyclic ring system. bldpharm.com The exact position and intensity of these bands are influenced by the solvent polarity and the specific substituents on the quinolinone scaffold.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into a molecule's ability to emit light after absorbing it, a property known as photoluminescence. Many quinolone derivatives are known to be fluorescent. The emission properties are highly sensitive to the molecular structure and the local environment.

Research on substituted quinolones has demonstrated their photoluminescent properties. For this compound, it would be anticipated that upon excitation at a wavelength corresponding to its absorption maximum, it would exhibit an emission spectrum at a longer wavelength (a Stokes shift). The fluorescence quantum yield, which measures the efficiency of the fluorescence process, can also be determined. For example, a complex derivative, 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been studied for its photoluminescent properties, indicating that the core fluoroquinolone structure is emissive. The presence of halogen atoms can sometimes lead to quenching of fluorescence, but the rigid, conjugated system is conducive to emission.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound itself has not been reported in the reviewed literature, analysis of a related, more complex derivative provides a clear example of the data obtained. The crystal structure of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was solved and found to belong to the triclinic system with the space group P-1. The analysis revealed how the fluoroquinolone moieties stack with π-π interactions, which stabilizes the crystal framework. For this compound, a similar analysis would confirm the planarity of the quinolinone ring system and detail the intermolecular forces, particularly hydrogen bonding involving the N-H and carbonyl groups, that govern its solid-state packing.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Quinolone Derivative

| Parameter | Value (for analogue compound) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7339 |

| b (Å) | 10.2396 |

| c (Å) | 15.9076 |

| α (°) | 76.517 |

| β (°) | 77.609 |

| γ (°) | 80.320 |

| Volume (ų) | 1187.22 |

Data from a study on 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for illustrative purposes.

Thermogravimetric and Elemental Analysis

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns. For a stable organic compound like this compound, a TGA scan would typically show a stable mass up to a high temperature, followed by one or more mass loss steps corresponding to its decomposition. Studies on other quinolone derivatives show decomposition often begins at temperatures well above 200°C. The analysis can indicate the presence of solvated water molecules if a mass loss is observed at lower temperatures (around 100°C).

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula to verify the purity and confirm the identity of the synthesized compound.

Table 3: Theoretical Elemental Analysis Data for C₉H₅ClFNO

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.70 |

| Hydrogen (H) | 2.55 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scribd.com It has become a primary tool in computational chemistry for studying quinolone derivatives due to its balance of accuracy and computational efficiency. scribd.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it applicable to relatively large molecular systems. scribd.com

Electronic Structure Calculations

DFT methods are employed to calculate the geometric and electronic structure of 7-Chloro-8-fluoroquinolin-4(1H)-one. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and reactivity.

The electronic properties, such as the distribution of electron density and the electrostatic potential, are also determined. The molecular electrostatic potential (MEP) map is particularly valuable as it identifies the electron-rich and electron-deficient regions of the molecule. For a compound like this compound, the MEP would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the nitrogen atom in the quinolone ring, as well as the halogen atoms, indicating sites prone to electrophilic attack. Positive potential (electron-deficient regions) would be expected around the hydrogen atoms. This information is crucial for predicting non-covalent interactions and sites of chemical reactivity.

Molecular Orbital Analysis

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be delocalized primarily over the quinolone ring system, while the LUMO would also be distributed across this conjugated system. The presence of the electron-withdrawing chlorine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted quinolinone.

Table 1: Representative Frontier Orbital Energies for a Quinolone-type Structure

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO, an indicator of molecular stability and reactivity. nih.gov |

Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis/Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) and fluorescence properties of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax).

For this compound, TD-DFT calculations would likely predict electronic transitions within the ultraviolet region, corresponding to π→π* and n→π* transitions associated with the conjugated quinolone ring system. The results of these calculations are highly dependent on the choice of the functional and basis set, as well as the solvent model used, as solvatochromic effects can significantly shift absorption peaks. Comparing the theoretically predicted spectrum with an experimentally measured one allows for the validation of the computational method and a detailed assignment of the observed absorption bands.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Ligand-Target Protein Interaction Modeling

For quinolone derivatives, a primary biological target is the bacterial enzyme DNA gyrase (GyrA/GyrB) or the related topoisomerase IV (ParC/ParE). These enzymes are essential for bacterial DNA replication. Molecular docking simulations are used to place this compound into the binding site of these enzymes.

The simulation models the various non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. Key interactions for fluoroquinolones typically include:

Hydrogen Bonding: The carbonyl group and the carboxylic acid group (if present, though absent in this specific scaffold) of the quinolone are known to form critical hydrogen bonds with amino acid residues (like Serine and Arginine) and water molecules within the binding site.

π-π Stacking: The planar aromatic quinolone ring system can engage in π-π stacking interactions with aromatic amino acid residues such as Tyrosine or Phenylalanine.

Hydrophobic Interactions: The chloro and fluoro substituents, along with the carbon framework, can form hydrophobic interactions with nonpolar residues in the binding pocket.

These modeled interactions provide a structural hypothesis for the molecule's mechanism of action, explaining how it might inhibit the enzyme's function.

Binding Affinity Predictions

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy suggests a more stable ligand-protein complex and, therefore, a higher predicted affinity. These scoring functions approximate the free energy change upon binding, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic effects.

By calculating the binding affinity of this compound with its target, researchers can rank its potential efficacy against other compounds and prioritize which molecules to synthesize and test experimentally.

Table 2: Representative Molecular Docking Results for a Fluoroquinolone with DNA Gyrase

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicts strong binding to the active site. A more negative value indicates higher predicted affinity. |

| Key Interacting Residues | Ser83, Arg87, Asp81 | Amino acids in the DNA gyrase active site forming hydrogen bonds or electrostatic interactions. |

| Interaction Types | Hydrogen Bonding, π-π Stacking | The primary non-covalent forces stabilizing the ligand-protein complex. |

Note: This data is illustrative for a typical fluoroquinolone docked into a bacterial DNA gyrase active site. Specific results for this compound would depend on the precise protein structure and docking software used.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling

QSAR and other in silico modeling techniques establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the efficacy of new derivatives and optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in predicting the biological interactions of quinolinone derivatives. Although specific QSAR models for this compound are not extensively detailed in the available literature, the principles are well-established from studies on analogous compounds like 7-chloro-4-aminoquinolines and other fluoroquinolones. asianpubs.orgnih.gov These models correlate physicochemical or structural descriptors of molecules with their experimentally determined biological activities, such as antibacterial or anticancer effects. rjpbcs.com

For a series of related compounds, a QSAR model is developed through multiple linear regression (MLR) or other machine learning algorithms. asianpubs.orgrjpbcs.com The goal is to create a statistically significant equation that can forecast the activity of novel, unsynthesized analogs. Key molecular descriptors often evaluated include steric factors (Molar Refractivity, MR), hydrophobic properties (log P), and electronic parameters (Dipole Moment, DM). asianpubs.org For instance, in the analysis of 7-chloro-4-aminoquinoline derivatives as antimalarial agents, QSAR models were successfully generated to predict activity, providing a basis for the rational design of more potent compounds. asianpubs.org Similarly, hologram QSAR (HQSAR) modeling has been applied to 7-chloro-4-aminoquinolines to understand their anti-mycobacterial activity, considering tautomeric forms in the analysis. nih.gov

These predictive models are crucial for understanding how substitutions at various positions on the quinoline (B57606) core influence biological interactions. For fluoroquinolones, mandatory structural features for certain activities, like anticancer effects, have been identified through computational analysis, including the presence of an acidic group at the C3 position and specific substitutions at the C8 position. nih.gov Such insights allow for the targeted design of derivatives of this compound with potentially enhanced biological profiles.

Table 1: Common Descriptors Used in QSAR Modeling of Quinolone Derivatives

| Descriptor Category | Specific Descriptor | Description | Relevance to Biological Interaction |

|---|---|---|---|

| Electronic | Dipole Moment (DM) | Measures the polarity of the molecule. | Influences binding to polar sites on biological targets. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule. | Determines the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | Partition Coefficient (log P) | Measures the lipophilicity of the compound. | Affects the ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity Indices | Numerical values representing molecular topology. | Encodes information about branching and shape, which impacts receptor binding. |

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, collectively known as their pharmacokinetic profile. For derivatives of this compound, computational tools can forecast key parameters that determine a compound's viability as a drug. dntb.gov.uaresearchgate.net Fluoroquinolones, as a class, are known for having favorable pharmacokinetic properties, including good absorption after oral administration. goettingen-research-online.de

Computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov For example, studies on melatonin (B1676174) derivatives have shown that adding bulky or lipophilic groups can obstruct metabolism at specific sites, potentially prolonging the compound's half-life and increasing absorption. nih.gov Similar strategies could be computationally modeled for this compound to optimize its metabolic stability. Online tools and specialized software can calculate Lipinski's "rule of five" descriptors (e.g., molecular weight, log P, hydrogen bond donors/acceptors) to assess the "drug-likeness" of a compound. nih.govdntb.gov.ua While useful, modern drug design often looks beyond rigid adherence to these rules to embrace greater chemical diversity. nih.gov

Predicting a compound's interaction with metabolic enzymes is a critical component of in silico analysis. By docking the molecule into the active sites of CYP enzymes, researchers can predict which positions on the molecule are most likely to be hydroxylated or otherwise modified. nih.gov This information is vital for designing compounds that are less susceptible to first-pass metabolism, thereby improving their systemic exposure.

Table 2: Key In Silico Predictions for Pharmacokinetic Properties

| Pharmacokinetic Parameter | In Silico Prediction Method | Significance |

|---|---|---|

| Absorption | Calculation of log P, polar surface area (PSA) | Predicts oral bioavailability and membrane permeability. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration | Determines if the compound can reach central nervous system targets. |

| Metabolism | Molecular docking with CYP450 enzymes | Identifies likely sites of metabolism, predicting metabolic stability. |

| Excretion | Prediction of solubility and transporter interactions | Influences the clearance rate and potential for accumulation. |

| Toxicity (ADMET) | Analysis against toxicity databases and models | Flags potential safety issues early in the discovery process. |

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly density functional theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions used to synthesize quinolinone scaffolds. nih.gov While a specific computational study on the synthesis of this compound was not found, the mechanisms for general quinoline and quinolinone syntheses, such as the Combes, Camps, and Gould-Jacobs reactions, have been theoretically investigated. wikipedia.orgmdpi.comresearchgate.net

These studies calculate the energy profiles of reaction pathways, identifying transition states and intermediates. For example, in the Combes quinoline synthesis, the acid-catalyzed ring closure of an intermediate Schiff base is the rate-determining step. wikipedia.org Computational analysis can reveal how electronic and steric effects of substituents on the aniline (B41778) and diketone precursors influence the reaction rate and regioselectivity of the final quinoline product. wikipedia.org Studies on trifluoromethyl-substituted quinolines have shown that using chloro- or fluoroanilines can direct the synthesis towards a specific regioisomer. wikipedia.org

Similarly, computational investigations of the Camps cyclization detail the intramolecular aldol (B89426) condensation that leads to either quinolin-2-ones or quinolin-4-ones, depending on the substrate and conditions. mdpi.com Theoretical calculations can explain the regioselectivity observed in multicomponent reactions that produce complex quinoline systems. nih.gov By applying these computational approaches, the synthesis of this compound, likely prepared via a method like the Gould-Jacobs cyclization, can be optimized by understanding the energetic barriers and the stability of intermediates involved in the cyclization and dehydration steps. mdpi.comresearchgate.net

Table 3: Insights from Computational Studies of Quinolone Synthesis Mechanisms

| Synthesis Method | Key Computational Finding | Implication for Synthesis |

|---|---|---|

| Combes Synthesis | Annulation (ring closure) is the rate-determining step. wikipedia.org | Substituents affecting the stability of the carbocation intermediate will control the reaction rate. |

| Hydroxyl Radical Reaction | DFT calculations show that solvation lowers the activation barriers for radical attack on the quinoline ring. nih.gov | Provides a mechanistic understanding of quinoline degradation pathways in different environments. |

| Camps Cyclization | The reaction proceeds via intramolecular aldol condensation, with product regiochemistry depending on enolization direction. mdpi.com | Allows for prediction and control of whether a quinolin-4-one or quinolin-2-one is formed. |

| Multicomponent Reactions | Computational studies can be used to investigate and confirm the regioselectivity of the products formed. nih.gov | Aids in designing efficient one-pot syntheses for complex quinoline derivatives. |

Supramolecular Chemistry Analysis via Computational Approaches

The biological activity of fluoroquinolones is derived from their ability to form a stable supramolecular complex with bacterial DNA and a type II topoisomerase enzyme (either DNA gyrase or topoisomerase IV). goettingen-research-online.denih.gov Computational chemistry provides profound insights into the nature and strength of the intermolecular interactions that stabilize this ternary complex.

Computational methods are used to model the docking of the quinolinone molecule into the enzyme's active site. These models reveal the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and coordination with metal ions (often magnesium), that are critical for binding and inhibitory activity. nih.gov For instance, docking studies have shown that the carboxyl group at the C3 position and the carbonyl group at the C4 position of the quinolone core are essential for coordinating with amino acid residues in the enzyme and water molecules, mediated by a magnesium ion. nih.gov

Furthermore, analysis of the molecular electrostatic potential, which can be calculated computationally, helps to understand how the charge distribution across the fluoroquinolone molecule influences its interactions with the biological target. goettingen-research-online.de These studies can explain how substitutions at different positions, such as the C7 and C8 atoms, affect the molecule's binding affinity and ultimately its antibacterial potency. By computationally analyzing these supramolecular interactions, researchers can rationally design new derivatives of this compound with improved binding to their targets, potentially overcoming mechanisms of drug resistance. nih.gov

Table 4: Computationally Analyzed Intermolecular Interactions in Quinolone Supramolecular Complexes

| Type of Interaction | Description | Role in Supramolecular Complex |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Stabilizes the binding of the quinolone to amino acid residues in the enzyme's active site. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Occurs between the quinolone ring system and DNA base pairs, contributing to intercalation and complex stability. |

| Metal Ion Coordination | Coordination of the quinolone's keto-acid moiety with a magnesium ion (Mg²⁺). | Bridges the drug to the DNA and key residues of the topoisomerase enzyme. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The C7 substituent often engages in hydrophobic interactions, influencing potency and spectrum of activity. |

Structure Activity Relationship Sar Studies for Biological Target Interactions

Impact of Halogen Substitution Patterns on Biological Efficacy

Halogens are pivotal in medicinal chemistry for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Their effects are multifaceted, stemming from their size, electronegativity, and ability to form halogen bonds.

The specific location of halogen atoms on the quinoline (B57606) ring is a critical factor in determining the compound's biological profile. Research on various quinoline analogs has demonstrated that even minor changes in halogen position can lead to significant shifts in activity.

For instance, in studies on the antiplasmodial activity of 4-aminoquinolines, the substituent at the 7-position, occupied by chlorine in the parent compound chloroquine (B1663885), is crucial. 7-Iodo and 7-bromo-aminoquinolines were found to be as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant P. falciparum. In contrast, 7-fluoro-aminoquinolines were generally less active. nih.gov This suggests that for this specific biological target, a larger halogen at the 7-position is favorable.

Regarding the fluorine atom, its position also has distinct effects. A study on the mutagenicity of fluoroquinoline derivatives in Salmonella typhimurium found that fluorine substitution at position 7 enhanced mutagenicity. However, a fluorine atom at position 8 resulted in no significant change in mutagenic activity compared to the unsubstituted quinoline. nih.gov This highlights that the biological consequences of halogen substitution are highly dependent on their specific placement on the quinoline core.

Table 1: Influence of Halogen Position on Quinoline Activity

| Halogen Position | Observed Effect on Biological Activity | Reference |

|---|---|---|

| 7-Chloro | Potent antiplasmodial activity, comparable to 7-bromo and 7-iodo analogs. | nih.gov |

| 7-Fluoro | Reduced antiplasmodial activity compared to other 7-halo analogs. nih.gov Enhanced mutagenicity in a Salmonella assay. nih.gov | nih.govnih.gov |

| 8-Fluoro | No marked change in mutagenicity in a Salmonella assay. | nih.gov |

The biological efficacy of halogenated compounds is often linked to two key properties: halogenophilicity (a measure of hydrophobicity) and their electron-withdrawing nature. Hydrophobic and electron-withdrawing groups, such as halogens, are often considered essential for enhancing the antibacterial activity of quinoline-based compounds. nih.gov The introduction of chlorine atoms into a parent molecule can substantially improve its intrinsic biological activity. eurochlor.org This enhancement is often attributed to improved membrane permeability and stronger binding interactions at the target site.

The electron-withdrawing effect of chlorine and fluorine atoms in 7-Chloro-8-fluoroquinolin-4(1H)-one reduces the electron density of the aromatic system. This modification can influence the pKa of the quinoline nitrogen and affect how the molecule interacts with biological macromolecules, such as enzymes or receptors. mdpi.com

Role of Functional Groups and Substituents on Biological Activity

While the core this compound structure provides a foundational level of activity, the addition of other functional groups can further refine its biological profile.

The introduction of alkyl, aryl, and heteroaryl groups at various positions on the quinoline scaffold is a common strategy in drug design to explore new binding interactions and improve potency. In one study on quinoline-based hybrids, molecules featuring halophenyl or pyridyl arms were found to be more potent than those with thiophene (B33073) or electron-releasing groups on the phenyl arms. nih.gov The synthesis of polysubstituted 3-(quinazol-2-yl)-quinolines through the introduction of aryl and heteroaryl substituents has been shown to yield compounds that inhibit the human 20S proteasome. researchgate.net This indicates that appending such moieties to the this compound core could be a viable strategy for developing targeted inhibitors.

Carboxyl and nitro groups are powerful modulators of a molecule's electronic properties and potential for hydrogen bonding. The presence of a nitro group, a strong electron-withdrawing group, has been shown to significantly increase the cytotoxicity of quinoline derivatives against cancer cell lines. brieflands.com

The carboxyl group can act as a hydrogen bond acceptor and, in its deprotonated carboxylate form, can engage in crucial ionic interactions. In studies of compounds containing both a quinoline and a carboxylic acid, proton transfer from the carboxyl group to the quinoline nitrogen is a primary and predictable interaction, forming stable salts. researchgate.net The strategic placement of a carboxyl group on the this compound framework could therefore be used to anchor the molecule within a specific binding site.

Table 2: Effect of Functional Groups on Quinoline Activity

| Functional Group | General Effect on Quinoline Derivatives | Reference |

|---|---|---|

| Aryl/Heteroaryl | Can enhance potency, with effectiveness dependent on the specific ring system (e.g., halophenyl, pyridyl). | nih.govresearchgate.net |